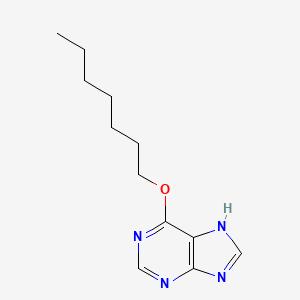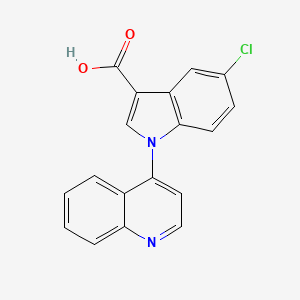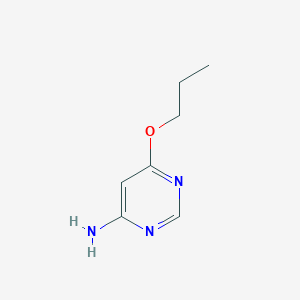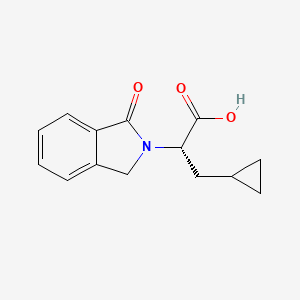
9H-Purine, 6-(heptyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purine, 6-(heptyloxy)- is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 6-(heptyloxy)- typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with heptyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 9H-Purine, 6-(heptyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: 9H-Purine, 6-(heptyloxy)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of purine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced purine derivatives.
Substitution: The heptyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, potassium carbonate.
Major Products:
Oxidation Products: Purine N-oxides.
Reduction Products: Reduced purine derivatives.
Substitution Products: Various alkylated purine derivatives.
科学研究应用
9H-Purine, 6-(heptyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized purines for various industrial applications.
作用机制
The mechanism of action of 9H-Purine, 6-(heptyloxy)- involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. It can act as an inhibitor or modulator of these enzymes, thereby affecting the synthesis and degradation of nucleotides. The heptyloxy group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
相似化合物的比较
6-Methoxy-7H-purine: Features a methoxy group instead of a heptyloxy group, leading to different solubility and reactivity.
6-Ethoxy-7H-purine: Contains an ethoxy group, which affects its chemical properties and biological activity.
6-Butoxy-7H-purine: Has a butoxy group, offering a balance between hydrophilicity and lipophilicity.
Uniqueness: 9H-Purine, 6-(heptyloxy)- stands out due to its longer heptyloxy chain, which significantly enhances its lipophilicity compared to shorter alkoxy derivatives. This property can influence its biological activity, making it a valuable compound for specific applications where membrane permeability is crucial.
属性
CAS 编号 |
62134-32-1 |
|---|---|
分子式 |
C12H18N4O |
分子量 |
234.30 g/mol |
IUPAC 名称 |
6-heptoxy-7H-purine |
InChI |
InChI=1S/C12H18N4O/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16) |
InChI 键 |
ATKMTEHDPYMKBD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC1=NC=NC2=C1NC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B8665059.png)



![1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8665105.png)

![Ethyl 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B8665116.png)

